molecular formula C20H22N2O6S B2977735 N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 941983-03-5

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Katalognummer: B2977735
CAS-Nummer: 941983-03-5
Molekulargewicht: 418.46
InChI-Schlüssel: CYFJYYJKCOSLBJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (CAS Number: 941983-03-5) is a synthetic organic compound with a molecular formula of C20H22N2O6S and a molecular weight of 418.46 g/mol . This complex molecule is characterized by its unique structural features, which include a 2,3-dihydro-1,4-benzodioxine core linked to a sulfonamide functional group, which is in turn connected to a 3-methoxy-4-(2-oxopiperidin-1-yl)phenyl moiety . The presence of the sulfonamide group is of significant research interest as this functional group forms the basis of a large class of pharmacological agents known to exhibit a range of activities, including anti-carbonic anhydrase and anti-dihydropteroate synthetase properties . Compounds containing the sulfonamide group have been extensively studied for their broad-spectrum antibacterial activities and their role in treating diverse conditions, though their mechanisms can extend beyond antimicrobial action . The specific combination of the benzodioxine system with the oxopiperidine and sulfonamide groups in this particular compound makes it a valuable chemical entity for investigative applications in medicinal chemistry and drug discovery research. It is offered with a guaranteed purity of 90% or higher and is available in various quantities to meet specific research needs. This product is intended for research purposes only and is not designed for human therapeutic applications or veterinary use.

Eigenschaften

IUPAC Name

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O6S/c1-26-18-12-14(5-7-16(18)22-9-3-2-4-20(22)23)21-29(24,25)15-6-8-17-19(13-15)28-11-10-27-17/h5-8,12-13,21H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYFJYYJKCOSLBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3)N4CCCCC4=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biochemical Pathways

By inhibiting FXa, N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide disrupts the coagulation cascade. This prevents the formation of the prothrombinase complex, thereby reducing the conversion of prothrombin to thrombin. As a result, it indirectly inhibits platelet aggregation by reducing thrombin generation.

Biologische Aktivität

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound features a unique structural framework that includes a benzodioxine core, a sulfonamide group, and a piperidinyl moiety. The presence of methoxy groups suggests potential interactions with biological targets.

Chemical Formula

C17H20N2O5S\text{C}_{17}\text{H}_{20}\text{N}_2\text{O}_5\text{S}

Molecular Weight

The molecular weight of the compound is approximately 364.42 g/mol.

Synthesis

The synthesis of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step organic reactions. Key steps may include:

  • Formation of the Benzodioxine Core : This often involves cyclization reactions.
  • Introduction of the Sulfonamide Group : Achieved through sulfonation reactions.
  • Piperidinyl Substitution : The piperidine moiety is introduced via nucleophilic substitution methods.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Preliminary studies have demonstrated effectiveness against various bacterial strains, including:

Bacterial StrainActivity Observed
Escherichia coliSignificant Inhibition
Pseudomonas aeruginosaModerate Inhibition

These findings suggest that the compound may interact with bacterial enzymes or cell wall components, disrupting their function and leading to cell death.

Anticancer Properties

N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines:

Cancer Cell LineIC50 (µM)
MCF-7 (Breast Cancer)24.74
HCT116 (Colon Cancer)22.50

These results indicate that the compound may act through mechanisms such as apoptosis induction or cell cycle arrest.

The biological activity of N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Receptor Interaction : It may bind to specific receptors, modulating signaling pathways that regulate cell growth and apoptosis.
  • DNA Interaction : Potential intercalation with DNA could disrupt replication processes in cancer cells.

Comparative Analysis with Related Compounds

To better understand its unique properties, N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can be compared with structurally similar compounds:

Compound NameStructural FeaturesUnique Properties
N-[4-methoxyphenyl]sulfonamideSulfonamide groupKnown for potent antibacterial activity
N-[3-methylphenyl]benzodioxineMethyl substitutionExhibits different pharmacological profiles
N-[2-(pyridinyl)]benzodioxinePyridine ringShows enhanced anticancer activity

Case Studies and Research Findings

Several case studies highlight the potential applications of this compound in medicinal chemistry:

  • Antimicrobial Studies : A series of derivatives were synthesized and tested for their antibacterial efficacy against common pathogens.
  • Anticancer Research : Investigations into the cytotoxic effects on breast and colon cancer cells revealed promising results comparable to established chemotherapeutics.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and selected analogs:

Compound Name (CAS or Identifier) Molecular Formula Molecular Weight (g/mol) Key Substituents or Modifications Notable Properties (from Evidence)
Target Compound () C20H21N3O5S* ~407.5* 3-methoxy, 4-(2-oxopiperidin-1-yl)phenyl Lactam ring (polarity, H-bond potential)
N-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-(2-furyl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (877648-40-3) C23H25FN4O4S 488.5* 4-fluorophenyl, piperazinyl, furyl Fluorine enhances metabolic stability
N-{2-[4-(Dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide (946287-80-5) C22H29N3O5S 447.5 Dimethylaminophenyl, morpholinyl Morpholine improves solubility
N-{2-[2-(3-Pyridinyl)-1,3-thiazol-4-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide () C18H17N3O4S2 403.5 Thiazolyl, pyridinyl High logP (3.82) suggests lipophilicity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide () C22H26N2O5S 430.5 Piperidinyl, benzenesulfonamide Benzenesulfonamide may enhance protein binding

*Estimated based on structural similarity.

Functional Group Analysis

  • Target Compound: The 2-oxopiperidinyl group is a lactam, which increases polarity compared to non-cyclic amines (e.g., piperazinyl or morpholinyl in other analogs). This may influence solubility and membrane permeability.
  • Morpholinyl Derivative () : The morpholine ring’s oxygen atom contributes to improved aqueous solubility, a critical factor in drug bioavailability .

Pharmacological Implications

While explicit activity data are lacking, structural comparisons suggest:

  • The target compound’s lactam ring may confer selectivity for targets requiring hydrogen-bond donors/acceptors, such as proteases or kinases.
  • Fluorinated analogs (e.g., ) are often designed to resist oxidative metabolism, extending half-life in vivo .
  • Morpholine-containing derivatives (e.g., ) are frequently employed to optimize solubility in CNS-targeting drugs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.